molecular formula C13H8ClN3O4 B14622796 N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide CAS No. 59290-44-7

N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14622796
CAS No.: 59290-44-7
M. Wt: 305.67 g/mol
InChI Key: BBYKIVOTTYGSLP-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorobenzoyl group attached to a nitropyridine carboxamide, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-nitropyridine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide stands out due to its unique combination of a chlorobenzoyl group and a nitropyridine carboxamide, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications and industrial uses .

Properties

CAS No.

59290-44-7

Molecular Formula

C13H8ClN3O4

Molecular Weight

305.67 g/mol

IUPAC Name

N-(4-chlorobenzoyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C13H8ClN3O4/c14-10-3-1-8(2-4-10)12(18)16-13(19)9-5-11(17(20)21)7-15-6-9/h1-7H,(H,16,18,19)

InChI Key

BBYKIVOTTYGSLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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